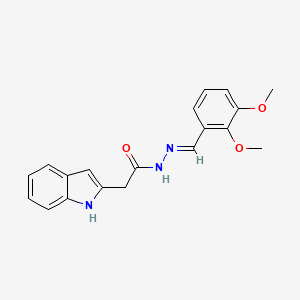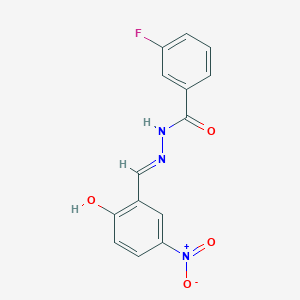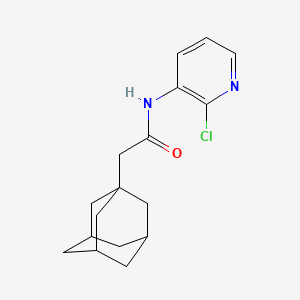
N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as DIMBOA, is a natural compound found in maize and other plants. It has been found to possess various biological activities, including antimicrobial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood. However, it has been suggested that it may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. In cancer cells, it has been proposed that N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to cell death.
Biochemical and Physiological Effects:
N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and tyrosinase. It has also been found to have antioxidant activity, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide in lab experiments is its natural origin. It can be easily obtained from maize and other plants, making it a cost-effective alternative to synthetic compounds. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One area of interest is its potential as a natural pesticide. It has been found to have insecticidal activity against various pests, including the corn rootworm and the western corn rootworm. Another area of interest is its potential as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate its mechanism of action and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide is a natural compound with various biological activities, including antimicrobial, antifungal, and anticancer properties. It can be synthesized by reacting 2,3-dimethoxybenzaldehyde with 2-(1H-indol-2-yl)acetic acid hydrazide. Its mechanism of action is not fully understood, but it may act by disrupting the cell membrane of bacteria and fungi, or by inhibiting the activity of certain enzymes in cancer cells. Further research is needed to determine its potential as a natural pesticide and therapeutic agent.
Synthesemethoden
N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide can be synthesized by reacting 2,3-dimethoxybenzaldehyde with 2-(1H-indol-2-yl)acetic acid hydrazide in the presence of acetic anhydride and pyridine. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its biological activities. It has been found to have antimicrobial activity against various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have antifungal activity against Candida albicans and Aspergillus niger.
In addition, N'-(2,3-dimethoxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been found to possess anticancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-24-17-9-5-7-14(19(17)25-2)12-20-22-18(23)11-15-10-13-6-3-4-8-16(13)21-15/h3-10,12,21H,11H2,1-2H3,(H,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPIRMUIMNGZMV-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/NC(=O)CC2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
amine dihydrochloride](/img/structure/B6055041.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B6055111.png)

![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)